Diacetyl Agrochelin

Übersicht

Beschreibung

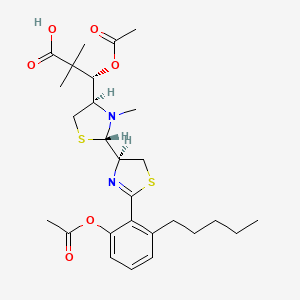

Diacetyl Agrochelin is an acetyl derivative of Agrochelin, synthesized through the fermentation of marine Agrobacterium sp. It is known for its cytotoxic properties against tumor cell lines

Wirkmechanismus

Target of Action

Diacetyl Agrochelin, an acetyl derivative of Agrochelin, is synthesized through the fermentation of marine Agrobacterium sp . It has been found to possess cytotoxic properties against tumor cell lines . This suggests that the primary targets of this compound are likely to be specific types of cancer cells .

Mode of Action

Its cytotoxic activity suggests that it may interact with its targets (cancer cells) in a way that inhibits their growth or induces cell death

Biochemical Pathways

Diacetyl, a related compound, is known to be produced as a byproduct of yeast metabolism during fermentation . It is produced as a byproduct of the synthesis of the amino acids valine and isoleucine . Given the structural similarity between Diacetyl and this compound, it is possible that similar biochemical pathways are involved in the action of this compound.

Pharmacokinetics

The compound is obtained from bacterial cells by solvent extraction and purified by silica gel chromatography This suggests that it may be lipophilic and able to cross cell membranes, which could influence its bioavailability and distribution within the body

Result of Action

The primary known result of this compound’s action is its cytotoxic activity against tumor cell lines . This suggests that it may have potential as an anticancer agent.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the compound is produced by the fermentation of a marine Agrobacterium sp , suggesting that it may be influenced by factors such as temperature, pH, and the presence of other organisms or compounds. Additionally, the cytotoxic activity of this compound against tumor cell lines suggests that its efficacy may be influenced by the specific characteristics of the tumor microenvironment

Biochemische Analyse

Biochemical Properties

Diacetyl Agrochelin interacts with various biomolecules in biochemical reactions. It is synthesized through the fermentation of marine Agrobacterium sp

Cellular Effects

This compound has been reported to exhibit cytotoxic activity in tumor cell lines This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Diacetyl Agrochelin is primarily synthesized through the fermentation of marine Agrobacterium sp. The preparation involves dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This method ensures the compound’s stability and effectiveness for research purposes.

Analyse Chemischer Reaktionen

Diacetyl Agrochelin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) and visible light-sensitive ketones like diacetyl (2,3-butanedione) . The major products formed from these reactions include acetoin and other derivatives, which are miscible with water .

Wissenschaftliche Forschungsanwendungen

Diacetyl Agrochelin has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Diacetyl Agrochelin is structurally similar to other diketones like diacetyl and 2,3-pentanedione. its unique acetyl derivative structure sets it apart from these compounds. Similar compounds include:

Massiliachelin: An epimer of Agrochelin, produced by Massilia sp.

Pyochelin and Yersiniabactin: Structurally similar to Agrochelin, these compounds also exhibit stereochemical variability.

This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

Eigenschaften

IUPAC Name |

(3S)-3-acetyloxy-3-[(2S,4R)-2-[(4R)-2-(2-acetyloxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O6S2/c1-7-8-9-11-18-12-10-13-21(34-16(2)30)22(18)24-28-19(14-36-24)25-29(6)20(15-37-25)23(35-17(3)31)27(4,5)26(32)33/h10,12-13,19-20,23,25H,7-9,11,14-15H2,1-6H3,(H,32,33)/t19-,20+,23-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIMBUIUWUCKQR-VYVQKFEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.